molecular formula C12H16O2 B15321977 4-(4-Methoxy-2-methylphenyl)butanal CAS No. 52528-62-8

4-(4-Methoxy-2-methylphenyl)butanal

Katalognummer: B15321977
CAS-Nummer: 52528-62-8
Molekulargewicht: 192.25 g/mol
InChI-Schlüssel: JMJJBXBZJRHYNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methoxy-2-methylphenyl)butanal is an organic compound with the molecular formula C12H16O2. It is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring, along with a butanal (butyraldehyde) chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxy-2-methylphenyl)butanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-methoxy-2-methylbenzene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires refluxing the reactants in a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methoxy-2-methylphenyl)butanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 4-(4-Methoxy-2-methylphenyl)butanoic acid.

    Reduction: 4-(4-Methoxy-2-methylphenyl)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(4-Methoxy-2-methylphenyl)butanal has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties

Wirkmechanismus

The mechanism of action of 4-(4-Methoxy-2-methylphenyl)butanal involves its reactivity as an aldehyde. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of hemiacetals and acetals in the presence of alcohols and acid catalysts . The methoxy group can also participate in resonance stabilization, influencing the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Methoxyphenyl)butanal: Lacks the methyl group on the phenyl ring.

    4-(4-Methoxy-3-methylphenyl)butanal: The methyl group is positioned differently on the phenyl ring.

    4-(4-Methoxy-2-methylphenyl)butanoic acid: The aldehyde group is oxidized to a carboxylic acid

Uniqueness

4-(4-Methoxy-2-methylphenyl)butanal is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can influence its reactivity and interactions in chemical reactions. This structural uniqueness makes it a valuable compound for targeted synthetic applications and research .

Eigenschaften

CAS-Nummer

52528-62-8

Molekularformel

C12H16O2

Molekulargewicht

192.25 g/mol

IUPAC-Name

4-(4-methoxy-2-methylphenyl)butanal

InChI

InChI=1S/C12H16O2/c1-10-9-12(14-2)7-6-11(10)5-3-4-8-13/h6-9H,3-5H2,1-2H3

InChI-Schlüssel

JMJJBXBZJRHYNL-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)OC)CCCC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.